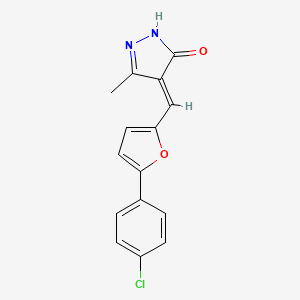

(E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one

Description

Properties

IUPAC Name |

(4E)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c1-9-13(15(19)18-17-9)8-12-6-7-14(20-12)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,18,19)/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXFYNVJVPCOOV-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NNC(=O)/C1=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazolone core substituted with a furan moiety and a 4-chlorophenyl group. Its molecular formula is , with a molecular weight of 299.75 g/mol. The structural characteristics contribute to its biological activities, making it a subject of interest in drug development.

1. Antimicrobial Activity

Recent studies have demonstrated the compound's significant antimicrobial properties. For instance, it exhibited broad-spectrum activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL. Notably, it showed comparable efficacy to standard antibiotics in inhibiting E. coli DNA gyrase B with an IC50 value of 9.80 µM, indicating its potential as a new antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 9.80 |

| Staphylococcus aureus | 15.00 |

| Pseudomonas aeruginosa | 20.00 |

2. Antioxidant Activity

The compound also demonstrated potent antioxidant activity, assessed through DPPH scavenging assays. The DPPH scavenging percentages for various derivatives of this compound ranged from 84.16% to 90.52%, indicating strong free radical scavenging capabilities .

| Compound | DPPH Scavenging (%) |

|---|---|

| Compound 9 | 90.52 |

| Compound 11b | 88.56 |

| Compound 6 | 86.42 |

3. Anti-inflammatory Effects

In anti-inflammatory assays, the compound showed significant protective effects on human red blood cell membranes, with stabilization percentages ranging from 86.70% to 99.25%. These results suggest its potential for therapeutic applications in inflammatory diseases .

4. Cytotoxicity

Cytotoxicity studies revealed that the compound has moderate cytotoxic effects against various cancer cell lines, with IC50 values around 163 µM for certain derivatives. This indicates potential for further development as an anticancer agent .

Case Studies

A notable case study involved the synthesis and evaluation of several benzofuran-pyrazole derivatives, including the target compound. These studies highlighted not only the biological efficacy but also the structure-activity relationship (SAR) that informs future modifications of the compound to enhance its pharmacological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of (E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one can be contextualized against analogous pyrazolone and thiazole derivatives. Key comparisons include:

Structural and Functional Analogues

Pharmacological Insights

Analgesic/Anti-inflammatory Activity :

THPA6 (a thiazole-hydrazone analogue) outperforms the target compound’s structural class in both potency (ED50 values in analgesic models) and gastrointestinal safety (ulcer index = 0.58 vs. diclofenac’s 1.70) . The methoxy group in THPA6 likely enhances metabolic stability and reduces ulcerogenicity compared to nitro or halogen substituents in furan-based derivatives.Anticancer Activity :

Compound 11 (), which shares the furan-chlorophenyl motif, demonstrates selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) but lower antifungal activity (MIC = 250 µg/mL vs. fluconazole’s 2 µg/mL) . This suggests that the furan-pyrazolone scaffold may favor anticancer over antimicrobial applications.- Structural Determinants: Substituent Position: Para-substituted derivatives (e.g., 4-chlorophenyl) exhibit lower ulcer indices than meta-substituted analogues due to improved steric compatibility with biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 3-methyl-1H-pyrazol-5(4H)-one and 5-(4-chlorophenyl)furan-2-carbaldehyde under acidic or basic catalysis. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or ethanol enhance reactivity .

- Catalysts : Piperidine or acetic acid are commonly used to drive the reaction .

- Temperature : Reactions often proceed at reflux (70–90°C) for 6–12 hours .

- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and NMR spectroscopy .

Q. How is the stereochemical configuration (E/Z) of the exocyclic double bond confirmed?

- Methodological Answer : The E-configuration is verified using:

- X-ray crystallography : Resolves bond angles and spatial arrangement (e.g., C=C bond torsion angles ~180°) .

- NMR spectroscopy : Coupling constants (J = 12–16 Hz for trans protons) and NOESY correlations distinguish E/Z isomers .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Quantifies purity and detects byproducts (e.g., Z-isomer or unreacted precursors) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 356.08) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl and furan substituents influence reactivity in cross-coupling or cycloaddition reactions?

- Methodological Answer :

- DFT calculations : Predict electron density distribution; the 4-chlorophenyl group is electron-withdrawing, polarizing the furan ring and enhancing electrophilic substitution .

- Experimental validation : Compare reaction rates with analogs (e.g., 4-fluorophenyl derivatives) to assess substituent effects .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic profiling : Measure solubility (logP ~3.2) and metabolic stability using liver microsomes to identify bioavailability limitations .

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing furan with thiophene) to isolate bioactive motifs .

Q. How do crystal packing interactions affect the compound’s stability and solubility?

- Methodological Answer :

- X-ray crystallography : Reveals intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking between aromatic rings) that stabilize the solid state but reduce aqueous solubility .

- Thermogravimetric analysis (TGA) : Quantifies thermal stability (decomposition >200°C) .

Q. What mechanistic pathways explain the compound’s potential inhibitory activity against enzymes like cyclooxygenase (COX)?

- Methodological Answer :

- Molecular docking : Simulate binding to COX-2’s active site, highlighting interactions between the pyrazolone core and Arg120/His90 residues .

- Enzyme kinetics : Measure IC50 values and inhibition type (competitive/uncompetitive) using fluorometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.